molecular formula C4F6INO B14350150 Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile CAS No. 98296-50-5

Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile

Katalognummer: B14350150
CAS-Nummer: 98296-50-5
Molekulargewicht: 318.94 g/mol
InChI-Schlüssel: LVZRVTVOHUZVJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile is a fluorinated organic compound with the molecular formula C4F6INO

Vorbereitungsmethoden

The synthesis of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile typically involves the reaction of appropriate fluorinated precursors under specific conditions. One common method involves the reaction of 1,1,2,2-tetrafluoro-2-iodoethanol with difluoroacetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Analyse Chemischer Reaktionen

Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Addition Reactions: The multiple fluorine atoms in the compound make it reactive towards addition reactions with various electrophiles.

Common reagents used in these reactions include halides, amines, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with various substrates. The iodine atom can participate in substitution reactions, leading to the formation of new compounds with different properties .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

98296-50-5

Molekularformel

C4F6INO

Molekulargewicht

318.94 g/mol

IUPAC-Name

2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile

InChI

InChI=1S/C4F6INO/c5-2(6,1-12)13-4(9,10)3(7,8)11

InChI-Schlüssel

LVZRVTVOHUZVJL-UHFFFAOYSA-N

Kanonische SMILES

C(#N)C(OC(C(F)(F)I)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.